molecular formula C20H28N6O3 B4533114 2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide

2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No. B4533114
M. Wt: 400.5 g/mol
InChI Key: RJUDWGOIHKLVOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including amidation, N-alkylation, and cycloaddition reactions. For example, the synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide, a compound with structural similarities, was achieved using 2-chloropyrimidine and adamantane carbonyl chloride via a convergent route to reduce workups and steps with good yield (Su et al., 2011). Such methodologies could be analogous in synthesizing the compound of interest, highlighting the importance of selecting appropriate starting materials and conditions to achieve desired structural features.

Molecular Structure Analysis

Molecular structure analysis of compounds within this chemical class typically involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), providing insight into the compound's framework. The stereochemistry and functional groups present significantly influence the compound's reactivity and interactions. For instance, compounds synthesized with pyrazolo[1,5-a]pyrimidine derivatives were characterized using different spectral studies to confirm their structures (Rahmouni et al., 2016). These analytical techniques are crucial in elucidating the molecular structure of the compound .

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature often include cycloadditions, nucleophilic substitutions, and esterification processes, tailored to introduce specific functional groups or modify the compound's core structure. For example, the synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives involved heterocyclization reactions and subsequent functional group transformations (Velihina et al., 2023). Such reactions are indicative of the compound's reactivity and potential chemical behavior.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are influenced by the compound's molecular structure. While specific data on the compound "2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide" were not identified, related studies suggest that variations in substitution patterns significantly affect these properties. The detailed study of analogous compounds provides insights into solubility trends and thermal behavior, essential for understanding the physical characteristics of such molecules.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are crucial for comprehending the compound's behavior in chemical syntheses and potential applications. For instance, the stability and reactivity of pyrazolo[4,3-d]pyrimidin-4-ones were explored through their interactions with different reagents, leading to various derivatives with distinct properties (Shealy & O'dell, 1971). Such investigations are fundamental to predicting how the compound of interest might react under synthetic or application-specific conditions.

properties

IUPAC Name

N-[2-(oxan-2-yl)ethyl]-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c27-19(21-8-5-16-4-1-2-13-28-16)17-15-29-18(24-17)14-25-9-11-26(12-10-25)20-22-6-3-7-23-20/h3,6-7,15-16H,1-2,4-5,8-14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUDWGOIHKLVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCNC(=O)C2=COC(=N2)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Reactant of Route 3
2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Reactant of Route 4
2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Reactant of Route 6
2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide

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